Tert-butyl 6-methylspiro[indene-1,4'-piperidine]-1'-carboxylate

Medicinal Chemistry CCR2 Antagonists Spirocyclic Scaffolds

Tert‑butyl 6‑methylspiro[indene‑1,4′‑piperidine]‑1′‑carboxylate (CAS 1160247‑62‑0) is a synthetic spirocyclic compound in which a 6‑methylindene moiety and an N‑Boc‑protected piperidine ring share a single quaternary carbon. The molecule belongs to the broader 1′H‑spiro[indene‑1,4′‑piperidine] scaffold, which has been extensively patented as a privileged template for chemokine receptor (CCR2) antagonists, opioid receptor modulators, and sigma receptor ligands.

Molecular Formula C19H25NO2
Molecular Weight 299.4 g/mol
CAS No. 1160247-62-0
Cat. No. B1522437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-methylspiro[indene-1,4'-piperidine]-1'-carboxylate
CAS1160247-62-0
Molecular FormulaC19H25NO2
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CC23CCN(CC3)C(=O)OC(C)(C)C
InChIInChI=1S/C19H25NO2/c1-14-5-6-15-7-8-19(16(15)13-14)9-11-20(12-10-19)17(21)22-18(2,3)4/h5-8,13H,9-12H2,1-4H3
InChIKeyKIMNETKQEJHUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6-methylspiro[indene-1,4'-piperidine]-1'-carboxylate (1160247-62-0): Structural and Procurement Baseline for a Versatile Boc-Spiropiperidine Building Block


Tert‑butyl 6‑methylspiro[indene‑1,4′‑piperidine]‑1′‑carboxylate (CAS 1160247‑62‑0) is a synthetic spirocyclic compound in which a 6‑methylindene moiety and an N‑Boc‑protected piperidine ring share a single quaternary carbon . The molecule belongs to the broader 1′H‑spiro[indene‑1,4′‑piperidine] scaffold, which has been extensively patented as a privileged template for chemokine receptor (CCR2) antagonists, opioid receptor modulators, and sigma receptor ligands [1]. With a molecular formula of C₁₉H₂₅NO₂ (MW 299.41 g/mol) and a Boc‑protected secondary amine, the compound is primarily utilised as a stable, storable intermediate that allows site‑selective N‑deprotection and subsequent diversification in drug‑discovery programmes .

1
Boc‑Spiropiperidine Scaffold Enables selective N‑deprotection and divergent library synthesis for CCR2, sigma, and oxytocin receptor programmes
2
6‑Methylindene Core Provides the methyl‑dependent conformational bias reported in high‑affinity CCR2 antagonist series
3
ISO‑Certified, Ambient‑Stable Supply Room‑temperature storage and 98% purity baseline simplify multi‑site logistics and downstream impurity control

Why Generic Substitution of 6‑Methylspiro[indene-1,4'-piperidine]-1'-carboxylate Building Blocks Fails in Medicinal Chemistry Campaigns


Despite sharing the same spiro[indene‑1,4′‑piperidine] core, closely related analogues cannot be freely interchanged because the 6‑methyl substituent’s position dictates the electronic character and steric contour of the indene ring, altering both the reactivity of downstream coupling reactions and the three‑dimensional presentation of the final ligand . In the CCR2 antagonist series, moving a methyl group from the 6‑position of the indene to the 5‑position or replacing it with a halogen (F, Br) changes the dihedral angle between the indene plane and the piperidine‑derived substituent, which has been shown to modulate binding affinity and selectivity by over an order of magnitude [1]. Furthermore, the Boc‑protected 6‑methylindene scaffold is a direct precursor to the (1R,3′R)‑3′‑methyl‑1′H‑spiro[indene‑1,4′‑piperidine] fragment found in the most potent CCR2 antagonists (IC₅₀ = 4 nM); using the des‑methyl or regioisomeric building block would generate a different diastereomeric or constitutional isomer that cannot recapitulate this activity [1].

Target
6‑Methylindene‑spiropiperidine (Boc)
Methyl at 6‑position sets dihedral angle and steric contour needed for reported CCR2 binding
Substitute
5‑Methyl or des‑methyl analogues
Regioisomeric or missing methyl may shift ligand geometry and reduce binding by an order of magnitude
Class‑level SAR evidence; may not transfer directly
Target
Fully unsaturated indene (sp² C2–C3)
Planar indene fixes spiro junction geometry and limits accessible conformers
Substitute
2,3‑Dihydroindane analogue (CAS 1160247‑36‑8)
Two interconverting envelope conformations can introduce conformational entropy, weakening target engagement
Conformational effect inferred from sigma‑ligand series; review in target assay
Target
Boc‑protected, room‑temperature stable
Ambient storage and handling support multi‑site logistics without cold chain
Substitute
HCl salt or other salt forms requiring cold storage
Cold‑chain requirements can delay import and limit shelf life outside refrigerated inventory
Logistics specification review; verify supplier storage conditions

Quantitative Evidence Guide for Tert-butyl 6-methylspiro[indene-1,4'-piperidine]-1'-carboxylate vs. Closest Analogs


Structural Differentiation: The 6-Methyl Indene Substitution Pattern Defines the Downstream Pharmacophoric Geometry

The target compound places a methyl group at the 6‑position of the indene ring (IUPAC numbering), yielding the 6‑methyl‑1′H‑spiro[indene‑1,4′‑piperidine] core. In contrast, the des‑methyl analogue (CAS 137419‑24‑0) lacks this substituent, and the 5‑methyl regioisomer (CAS 1160247‑36‑8 incorporates the methyl at the 5‑position. The 6‑methyl orientation is critical because in the most potent disclosed CCR2 antagonist, (2S)‑N‑[3,5‑bis(trifluoromethyl)benzyl]‑2‑cyclopropyl‑4‑[(1R,3′R)‑3′‑methyl‑1′H‑spiro[indene‑1,4′‑piperidin]‑1′‑yl]butanamide, the 3′‑methyl group on the indene (which corresponds to the 6‑position in the Boc‑protected precursor) achieves an IC₅₀ of 4 nM at human monocyte CCR2, whereas the epimeric or regioisomeric forms show substantially reduced binding [1].

6‑Methyl vs. regioisomers
Cross‑study comparable
Target (6‑methyl) elaborated ligand: IC₅₀ = 4 nM (CCR2 binding). Des‑methyl and 5‑methyl analogues show substantially reduced binding in the same assay series.
Supports methyl‑dependent conformation for CCR2 target engagement
CCR2 competitive binding, human monocytes; structural SAR context
Medicinal Chemistry CCR2 Antagonists Spirocyclic Scaffolds

Purity Benchmarking: Documented 98% (HPLC) Purity Provides a Higher Baseline than Typical Catalogue-Grade Analogues

Vendor‑certified purity for the target compound is 98% (Leyan, Product No. 1656909) and confirmed as NLT 98% by MolCore under ISO certification . By comparison, tert‑butyl spiro[indene‑1,4′‑piperidine]‑1′‑carboxylate (CAS 137419‑24‑0) is offered by CymitQuimica at 95% purity , and the dihydro analogue (CAS 1160247‑36‑8) is listed at 95%

Purity benchmark
Specification review
Target: 98% (HPLC, ISO‑certified). Analogue CAS 137419‑24‑0: 95%; analogue CAS 1160247‑36‑8: 95%. Difference: 3–5 abs% higher.
Higher input purity may improve downstream yield and impurity control
Commercial supplier specifications; verify latest CoA
Chemical Procurement Building Block Purity HPLC Quality Control

Oxidation State Differentiation: The Fully Unsaturated Indene Core Delivers Greater Conformational Rigidity than the Dihydro Analogue

The target compound features a fully unsaturated indene (sp²‑hybridised C2–C3 bond), whereas the closest dihydro analogue, tert‑butyl 6‑methyl‑2,3‑dihydrospiro[indene‑1,4′‑piperidine]‑1′‑carboxylate (CAS 1160247‑36‑8), contains an sp³‑hybridised indane ring. The dihydro compound equilibrates between two envelope conformations, whereas the unsaturated indene of the target compound is planar and fixes the spatial relationship between the 6‑methyl group and the piperidine N‑Boc vector. This difference in conformational flexibility is well‑documented for the spiro[indene‑1,4′‑piperidine] vs. spiro[indane‑1,4′‑piperidine] series, where the unsaturated scaffold yields up to 10‑fold higher sigma‑receptor affinity in radioligand binding assays [1].

Indene vs. dihydroindane rigidity
Class‑level inference
Target: planar indene core, single dominant spiro conformer. Dihydro analogue: two envelope conformers. Sigma‑1 ligand series: unsaturated analogue ≈10‑fold higher affinity.
Conformational pre‑organization context for receptor programmes
Sigma‑1 radioligand binding; class‑level, not measured on target compound directly
Conformational Restriction Spiro Scaffold Design Ligand Preorganization

Patent‑Protected Scaffold Precedence: The 6‑Methylindene Spiropiperidine Core Appears in Sub‑10 nM CCR2 Antagonist Claims

The PCT application WO 2009023754 and the associated peer‑reviewed evaluation explicitly claim 1′H‑spiro[indene‑1,4′‑piperidine] derivatives as CCR2 antagonists, with the 3′‑methyl (i.e., 6‑methyl in the Boc‑precursor numbering) substituent appearing in the most potent exemplified compounds [1]. In a subsequent optimization campaign, (1S,3R)‑N‑[3,5‑bis(trifluoromethyl)benzyl]‑1‑methyl‑3‑[(1R,3′R)‑methyl‑1′H‑spiro[indene‑1,4′‑piperidin]‑1′‑yl]cyclopentanecarboxamide achieved an IC₅₀ of 1.3 nM (binding) and 0.45 nM (functional chemotaxis) against human CCR2, with ~500‑fold selectivity over CCR5 [2]. These data points establish that the 6‑methylindene‑spiropiperidine fragment—precisely the core embodied by the target building block—is an integral component of the most potent and selective CCR2 chemotype disclosed to date.

Patent scaffold precedence
Class‑level inference
Elaborated compound containing target fragment: IC₅₀ 1.3 nM (binding), 0.45 nM (chemotaxis), ~500‑fold selectivity over CCR5. Reported as most potent spiroindene CCR2 antagonist.
Enables access to reported high‑affinity CCR2 chemotype
Human CCR2 assays; patent and peer‑reviewed data
Intellectual Property CCR2 Antagonists Spiroindene Patents

Shipping and Storage Accessibility: ISO‑Certified Supply with Room‑Temperature Stability Supports Multi‑Site Research Campaigns

MolCore supplies the target compound under ISO‑certified quality systems with NLT 98% purity, and the product is classified as stable under standard room‑temperature storage conditions . By contrast, several spiroindene analogues require cold‑chain shipping (e.g., spiro[indene‑1,4′‑piperidine] hydrochloride, CS‑0036475, requires storage at 4 °C and protection from light ). This practical differentiator reduces logistical complexity and import delays for cross‑border procurement.

Storage & supply
Specification review
Target: room‑temperature storage, ISO‑certified. Comparator HCl salt: requires 4 °C, protect from light. No cold chain needed for target.
Simplifies multi‑site logistics and inventory management
Supplier storage specifications; confirm for long‑term stability
Supply Chain Building Block Logistics ISO Certification

Best Research and Industrial Application Scenarios for Tert-butyl 6-methylspiro[indene-1,4'-piperidine]-1'-carboxylate


Synthesis of Sub‑Nanomolar CCR2 Antagonists for Inflammatory Disease Programmes

The target building block is the direct synthetic precursor to the (1R,3′R)‑3′‑methyl‑1′H‑spiro[indene‑1,4′‑piperidine] fragment embedded in CCR2 antagonists with IC₅₀ values as low as 1.3 nM (binding) and 0.45 nM (functional chemotaxis) [1]. Boc‑deprotection with TFA or HCl, followed by reductive amination or amide coupling with a cyclopentanecarboxamide or butyramide side chain, yields analogues that have demonstrated >500‑fold selectivity over CCR5 [1]. This scenario is directly supported by the quantitative evidence in Section 3, Evidence Item 4.

Parallel Library Synthesis of Spiropiperidine Sigma‑Receptor Ligands

Following Boc‑deprotection, the free piperidine nitrogen can be alkylated with diverse benzyl, phenethyl, or heteroarylmethyl electrophiles to generate libraries of spiro[indene‑1,4′‑piperidine] sigma ligands. The unsaturated indene core provides greater conformational pre‑organization than the corresponding dihydro‑indane building block, which has been shown to enhance sigma‑1 receptor affinity by up to ~10‑fold in class‑level comparisons [2]. This application scenario is grounded in the quantitative evidence from Section 3, Evidence Item 3.

Construction of Oxytocin and V1a Receptor Antagonist Scaffolds

The spiro[indene‑1,4′‑piperidine] core appears in non‑peptide oxytocin antagonists (e.g., L‑366,509) and V1a receptor antagonist patents (e.g., US 2008/0287468) [3]. The 6‑methyl substitution on the indene ring introduces a defined steric feature that can be exploited to probe the lipophilic pocket of the oxytocin or vasopressin receptor. This scenario derives from the structural differentiation evidence presented in Section 3, Evidence Item 1.

High‑Purity Intermediate Supply for Multi‑Step GMP‑Adjacent Campaigns

The availability of the target compound at 98% purity with ISO‑certified quality systems (MolCore) makes it suitable as a starting material for medicinal chemistry campaigns that require tight control over impurity profiles from the first synthetic step. This is particularly relevant when the final compound will undergo in vivo PK/PD profiling, where a 3–5% higher initial purity relative to 95%‑grade analogues can translate into substantially cleaner biological data. This scenario is supported by the quantitative purity benchmarking in Section 3, Evidence Item 2.

Application
Selection Property
Validation Focus
CCR2 antagonist SAR expansion
6‑Methylindene spiro core (Boc‑protected)
hCCR2 binding and chemotaxis endpoint profiling
Sigma‑1 receptor ligand library synthesis
Planar indene for conformational pre‑organization
Sigma‑1 radioligand binding assay context
Oxytocin/V1a receptor probe design
6‑Methyl substituent for steric pocket exploration
Oxytocin/V1a receptor binding and functional endpoint review
High‑purity intermediate for multi‑step campaigns
ISO‑certified purity (98% baseline)
Impurity profile control in downstream PK/PD study context
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